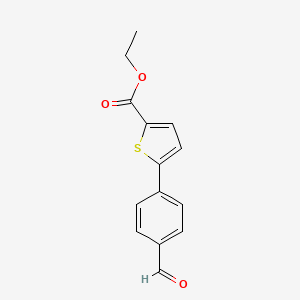

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named Ethyl 2-(4-formylphenyl)acetate has been synthesized . Another compound, 5-(4-formylphenyl)-isophthalaldehyde (FPPA), has been synthesized and used in the construction of covalent organic frameworks .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular structure of Ethyl 2-(4-formylphenyl)propanoate has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 4-N,N-dimethylaminobenzaldehyde with ethyl 2-(4-formylphenyl)propanoate has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the properties of Ethyl 2-(4-formylphenyl)acetate have been reported .Applications De Recherche Scientifique

Synthesis of Porphyrins

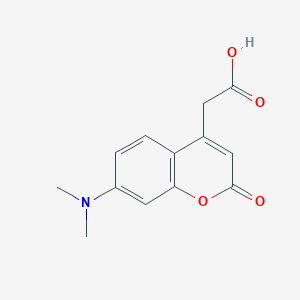

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate: is utilized in the synthesis of meso-substituted porphyrins , which are compounds of significant interest in biomimetic chemistry and materials science . These porphyrins can be covalently linked to other structures, offering a pathway for the development of model systems that mimic natural processes.

Organic Photovoltaic Materials

The compound serves as a building block for organic photovoltaic materials. Its incorporation into covalent organic frameworks (COFs) can enhance the optoelectronic properties of these materials, which are crucial for the development of efficient solar cells .

Heteropentalenes Synthesis

It is a precursor in the synthesis of heteropentalenes , which are heterocyclic compounds with potential applications in pharmacology and materials science. The compound can undergo various reactions to form heteropentalenes with different heteroatoms, contributing to the diversity of this class of compounds .

Polymer Chemistry

This compound can be used to initiate polymerization reactions, leading to the formation of thiophene polymers . These polymers have applications in electronics and materials science due to their conductive properties .

Photocatalytic Applications

In photocatalysis, Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate can be part of catalyst systems that drive chemical reactions using light. This is particularly relevant in the context of hydrogen evolution from water, a process critical for sustainable energy solutions .

Mécanisme D'action

Target of Action

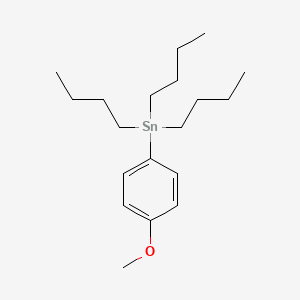

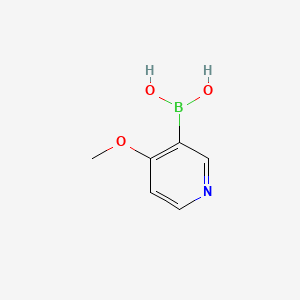

It’s known that similar compounds are often involved in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

It’s known that compounds with similar structures can participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that similar compounds can be involved in the synthesis of thiazolidine derivatives , suggesting that this compound may also interact with pathways related to these derivatives.

Pharmacokinetics

It’s known that similar compounds can be synthesized using various agents with respect to yield, purity, selectivity, and pharmacokinetic activity .

Result of Action

It’s known that similar compounds can be involved in the synthesis of thiazolidine derivatives , suggesting that this compound may also have similar effects.

Action Environment

It’s known that similar compounds can be used in photocatalytic applications in energy and environmental fields , suggesting that this compound may also be influenced by environmental factors.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(4-formylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDQOSNQMGRVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376967 |

Source

|

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

CAS RN |

850074-81-6 |

Source

|

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)